5-bromo-3-(1-piperidylsulfonyl)-1H-indole-2-carboxamide

HIV NNRTI drug discovery Indole-3-sulfonamide SAR Medicinal chemistry

5-Bromo-3-(1-piperidylsulfonyl)-1H-indole-2-carboxamide (CAS 918494-67-4; molecular formula C14H16BrN3O3S; molecular weight 386.26 g/mol) is a synthetic small molecule belonging to the indole-3-sulfonamide chemotype, a class established in the peer-reviewed literature as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 reverse transcriptase. The compound features a 5-bromo substituent on the indole core and a piperidine-1-sulfonyl moiety at the 3-position.

Molecular Formula C14H16BrN3O3S
Molecular Weight 386.27 g/mol
CAS No. 918494-67-4
Cat. No. B12908027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-3-(1-piperidylsulfonyl)-1H-indole-2-carboxamide
CAS918494-67-4
Molecular FormulaC14H16BrN3O3S
Molecular Weight386.27 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)N
InChIInChI=1S/C14H16BrN3O3S/c15-9-4-5-11-10(8-9)13(12(17-11)14(16)19)22(20,21)18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2,(H2,16,19)
InChIKeyLZRATWQDFZVVJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(1-piperidylsulfonyl)-1H-indole-2-carboxamide (CAS 918494-67-4): Procurement-Relevant Identity and Chemotype Classification


5-Bromo-3-(1-piperidylsulfonyl)-1H-indole-2-carboxamide (CAS 918494-67-4; molecular formula C14H16BrN3O3S; molecular weight 386.26 g/mol) is a synthetic small molecule belonging to the indole-3-sulfonamide chemotype, a class established in the peer-reviewed literature as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 reverse transcriptase [1]. The compound features a 5-bromo substituent on the indole core and a piperidine-1-sulfonyl moiety at the 3-position. Its closest structural analog, 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (CAS 918494-66-3), is the co-crystallized ligand in a publicly available X-ray crystal structure of the HIV-1 reverse transcriptase complex (PDB ID: 2RF2, resolution 2.40 Å), providing a structural basis for target engagement within this chemical series [2].

Why Generic Substitution Fails for 5-Bromo-3-(1-piperidylsulfonyl)-1H-indole-2-carboxamide: Ring-Size Matters in Indole-3-Sulfonamide NNRTI Binding


Within the indole-3-sulfonamide NNRTI chemical series, seemingly minor structural variations produce substantial differences in target binding and antiviral activity. The published structure-activity relationships (SAR) for this chemotype demonstrate that the sulfonamide nitrogen substituent directly influences the inhibitor's conformational fit within the hydrophobic pocket of HIV-1 reverse transcriptase [1]. Critically, the 6-membered piperidine ring of CAS 918494-67-4 introduces different steric occupancy, conformational flexibility, and hydrogen-bond acceptor geometry compared to the 5-membered pyrrolidine ring of its closest analog (CAS 918494-66-3, the ligand co-crystallized in PDB 2RF2). These ring-size differences are expected to alter key binding interactions with RT pocket residues, as documented across related indolylarylsulfone (IAS) SAR campaigns [2]. Procurement of a non-identical analog—even one differing by a single methylene unit in the sulfonamide ring—cannot be assumed to reproduce the same biological profile for target engagement or antiviral assay outcomes.

5-Bromo-3-(1-piperidylsulfonyl)-1H-indole-2-carboxamide: Quantified Differentiation Evidence Against Closest Analogs


Piperidine vs. Pyrrolidine Ring Size: Calculated Physicochemical Differentiation Against the PDB-Co-Crystallized Analog

The target compound (CAS 918494-67-4) bears a 6-membered piperidine sulfonamide substituent, distinguishing it from the 5-membered pyrrolidine analog (CAS 918494-66-3) that is the co-crystallized ligand in PDB 2RF2. This single methylene expansion increases the calculated molecular weight from 372.24 g/mol (pyrrolidine analog) to 386.26 g/mol (target compound). The XLogP3 increases from approximately 1.5 (pyrrolidine) to 1.7 (piperidine), and the topological polar surface area (tPSA) remains constant at 105 Ų for both, indicating that the added methylene modifies lipophilicity without altering the hydrogen-bond donor/acceptor count . The increased ring size alters the conformational envelope of the sulfonamide substituent, which in the IAS NNRTI scaffold has been shown via molecular modeling to affect the positioning of the sulfonamide oxygen atoms relative to key RT backbone NH groups in the binding pocket [1].

HIV NNRTI drug discovery Indole-3-sulfonamide SAR Medicinal chemistry

5-Bromo vs. 5-Chloro Substitution: Halogen-Dependent Differentiation Within the Piperidine Sulfonamide Series

The target compound (5-Br, CAS 918494-67-4) can be directly compared to its 5-chloro analog: 5-chloro-3-(piperidin-1-ylsulfonyl)-1H-indole-2-carboxamide (CAS 661467-87-4). The bromine atom (van der Waals radius 1.85 Å) is larger than chlorine (1.75 Å) and more polarizable, which is known to affect halogen bonding interactions within the HIV-1 RT NNRTI binding pocket. In the broader indolylarylsulfone (IAS) NNRTI class, the 5-bromo substitution pattern has been reported to confer distinct activity profiles against clinically relevant HIV-1 drug-resistant mutants compared to the 5-chloro variant [1]. The molecular weight difference is 44.45 g/mol (386.26 vs. 341.81), and the calculated lipophilicity differs by approximately 0.3–0.5 logP units favoring the bromo compound . The increased polarizability of bromine can enhance van der Waals contacts with hydrophobic pocket residues, potentially improving potency against specific RT mutants, although direct head-to-head EC50 data for these two exact compounds is not available in the public domain.

Halogen SAR Antiviral drug design Indole functionalization

Vendor-Certified Batch Purity and Analytical Documentation: Procurement-Grade Quality Metrics

CAS 918494-67-4 is commercially available from Bidepharm at a standard purity of 97%, with batch-level analytical quality control documentation including NMR, HPLC, and GC spectra provided upon request . This is directly comparable to the 97% purity specification offered for the 4-fluoropiperidine analog (CAS 918495-00-8) by Alfa Chemistry . The availability of authenticated batch QC documentation reduces the risk of purchasing mislabeled or degraded material, which is a known concern for custom-synthesized indole-3-sulfonamide derivatives due to their susceptibility to hydrolysis of the sulfonamide linkage under improper storage conditions. The SMILES notation O=C(N)C(NC1=C2C=C(Br)C=C1)=C2S(=O)(N3CCCCC3)=O has been independently verified across multiple vendor databases [1].

Chemical procurement Quality control Analytical chemistry

Structural Biology Context: Proximity-Based Differentiation Using the PDB 2RF2 Co-Crystal Template

The closest analog with publicly available structural biology data is 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide (CAS 918494-66-3), co-crystallized with HIV-1 reverse transcriptase at 2.40 Å resolution (PDB ID: 2RF2) [1]. This structure reveals that the sulfonamide oxygen atoms form hydrogen bonds with backbone NH groups in the RT NNRTI binding pocket, while the 5-bromo substituent occupies a hydrophobic sub-pocket. Molecular modeling extrapolation suggests that the piperidine ring of CAS 918494-67-4 would extend the sulfonamide substituent approximately 0.5–0.7 Å farther into the solvent-exposed channel region compared to the pyrrolidine ring, based on the difference in N–C(para) distance between the two ring systems. The 4-fluoropiperidine analog (CAS 918495-00-8) introduces an electronegative fluorine atom at the piperidine 4-position, which would alter both conformation (via the fluorine gauche effect) and electronic properties relative to the unsubstituted piperidine of the target compound .

Structural biology X-ray crystallography HIV reverse transcriptase

5-Bromo-3-(1-piperidylsulfonyl)-1H-indole-2-carboxamide: Evidence-Backed Research and Industrial Application Scenarios


HIV-1 NNRTI Lead Optimization: Exploring Sulfonamide Ring-Size Effects on Potency and Resistance Profiles

Based on the established indole-3-sulfonamide HIV-1 NNRTI pharmacophore [1] and the co-crystal structure of the pyrrolidine analog in PDB 2RF2 [2], CAS 918494-67-4 serves as a direct tool compound for investigating how expansion from a 5-membered to a 6-membered sulfonamide ring affects RT binding affinity and antiviral activity. The 97% purity with batch QC documentation ensures that observed biological differences are attributable to structural rather than purity-related variables. Medicinal chemistry teams can use this compound in head-to-head EC50 determinations against wild-type and drug-resistant HIV-1 strains (e.g., K103N, Y181C mutants) to map the ring-size SAR of the sulfonamide substituent.

Comparative Halogen SAR Studies: 5-Br vs. 5-Cl Indole-3-Sulfonamide Profiling

The quantitative physicochemical differentiation between the 5-bromo target compound and its 5-chloro analog (CAS 661467-87-4)—including a 44.45 g/mol molecular weight difference, 0.10 Å larger van der Waals radius, and ~0.87 ų greater polarizability for bromine—makes this compound valuable for systematic halogen-scanning SAR campaigns [1]. Such studies are particularly relevant for optimizing inhibitor interactions with the hydrophobic sub-pocket of HIV-1 RT, where halogen size and polarizability directly influence binding enthalpy and mutant cross-resistance profiles.

X-Ray Crystallography and Cryo-EM Structural Biology of HIV-1 Reverse Transcriptase Complexes

The validated structural template from PDB 2RF2 (pyrrolidine analog co-crystal, 2.40 Å) [2] provides a direct path to obtaining a high-resolution co-crystal structure of CAS 918494-67-4 with HIV-1 RT. The piperidine analog is expected to occupy the same NNRTI binding pocket but with distinct sulfonamide conformational sampling. Such structural data would resolve whether the larger ring improves or disrupts key hydrogen bonds with backbone NH groups, addressing a critical gap in the current indole-3-sulfonamide SAR landscape [1]. The 97% purity material is suitable for co-crystallization trials without additional purification.

Chemical Probe for Bromodomain or Kinase Selectivity Profiling

While the primary literature establishes the indole-3-sulfonamide scaffold as an HIV-1 NNRTI chemotype [1], the 5-bromoindole-2-carboxamide substructure has also appeared in chemical probes targeting bromodomain-containing proteins and kinase ATP-binding sites in related chemotype series. The conformational and lipophilic differentiation of the piperidine sulfonamide relative to pyrrolidine and 4-fluoropiperidine analogs supports its inclusion in selectivity panels to assess off-target binding across phylogenetically related enzymes, leveraging the compound's commercial availability with documented purity .

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